B1191565 AMP423

AMP423

Numéro de catalogue B1191565
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. AMP423 was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, AMP423 was not myelosuppressive. Mechanistic studies show that AMP423/'s mode of cell death is a mixture of necrosis and apoptosis, with generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels, but no alkylation of nucleophiles. Unlike its structural analog imexon, which causes cell cycle arrest in G(2)/M, AMP423 induces the accumulation of cells in S-phase. AMP423 has pro-oxidant effects similar to imexon, has greater cytotoxic potency in vitro, and has anti-tumor activity in hematologic tumors in vivo.

Applications De Recherche Scientifique

Anti-Tumor Activity and Mechanism

AMP423 has been studied for its anti-tumor properties, particularly in relation to various human cancer cell lines. It demonstrates a significant cytotoxic potency across a wide range of these cell lines. Key insights include:

  • AMP423 shows greater cytotoxic potency in vitro compared to its structural analog imexon, with a notable impact on hematologic tumors in vivo.
  • Unlike imexon, which causes cell cycle arrest in G2/M, AMP423 induces accumulation of cells in S-phase.
  • It has pro-oxidant effects similar to imexon and is not myelosuppressive in non-tumor-bearing mice. The mode of cell death induced by AMP423 is a mix of necrosis and apoptosis, characterized by the generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels (Dorr et al., 2012).

Novel Cyanoaziridine Derivative

AMP423 is identified as a novel cyanoaziridine derivative, showing cytotoxic potency against various cancer cell types. This is due to its lipophilic naphthyl moiety, which allows for greater cell uptake. Notably, AMP423 does not exhibit cross-resistance in certain drug-resistant myeloma cell lines (Dorr et al., 2011).

Role in Pharmacologic Action of Metformin

AMP423, particularly its variants, has been linked to the pharmacological action of metformin. The study suggests that variants of AMP423 may modulate the action of metformin and catecholamines, indicating a potential role in therapeutic interventions for diabetes and related metabolic disorders (Chen et al., 2010).

Application in Antimicrobial Peptide Discovery

AMP423 has applications in the discovery of antimicrobial peptides (AMPs). A specific methodology involving AMP423 has been demonstrated for constructing and screening a library of plantaricin-423 mutants, leading to the identification of novel variants with enhanced antimicrobial activities. This showcases the utility of AMP423 in advancing the field of antimicrobial research (Guralp et al., 2013).

Propriétés

Nom du produit

AMP423

Apparence

Solid powder

Synonymes

AMP423; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.